molecular formula C9H9N3O2S B2435490 5-Amino-3,4-dimethylthieno[2,3-c]pyridazine-6-carboxylic acid CAS No. 1452226-14-0

5-Amino-3,4-dimethylthieno[2,3-c]pyridazine-6-carboxylic acid

Cat. No. B2435490
CAS RN: 1452226-14-0
M. Wt: 223.25
InChI Key: GYQFDZJEBMHAOK-UHFFFAOYSA-N
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Description

“5-Amino-3,4-dimethylthieno[2,3-c]pyridazine-6-carboxylic acid” is a chemical compound with the CAS Number: 1452226-14-0 . It has a molecular weight of 223.26 . The compound is typically stored as a powder .


Molecular Structure Analysis

The InChI code for the compound is 1S/C9H9N3O2S/c1-3-4(2)11-12-8-5(3)6(10)7(15-8)9(13)14/h10H2,1-2H3,(H,13,14) . This indicates the presence of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms in the molecule .


Physical And Chemical Properties Analysis

The compound is a powder in its physical form . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the available resources.

Scientific Research Applications

Synthesis and Antibacterial Activity

5-Amino-3,4-dimethylthieno[2,3-c]pyridazine-6-carboxylic acid and its derivatives have been extensively studied for their synthesis and antibacterial properties. For instance, Al-Kamali et al. (2014) synthesized novel thieno[2,3-c]pyridazines and evaluated their antibacterial activities, demonstrating the potential of these compounds in antimicrobial applications (Al-Kamali et al., 2014).

Development of Fused Heterocycles

Research by Radwan et al. (1994) involved converting ethyl-5-amino-3,4-diphenylthieno[2,3-c]pyridazine-6-carboxylate into various derivatives, leading to the synthesis of complex fused heterocycles. This research highlights the chemical versatility and potential for creating diverse molecular structures (Radwan et al., 1994).

Antimicrobial Activity Evaluation

Deeb et al. (2015) investigated the antimicrobial activity of new pyrimidine fused with thienopyridazine derivatives. Their findings contribute to the understanding of how structural variations in thieno[2,3-c]pyridazine derivatives can impact their biological activity, particularly in combating micro-organisms (Deeb et al., 2015).

Safety and Hazards

The compound has a GHS07 pictogram, indicating that it may cause skin irritation, eye irritation, or respiratory irritation . The compound should be handled with care to avoid these potential hazards .

Future Directions

While specific future directions for “5-Amino-3,4-dimethylthieno[2,3-c]pyridazine-6-carboxylic acid” are not available in the current resources, compounds with similar structures have been studied for their antimicrobial activity . This suggests potential future research directions in exploring the biological activity of “5-Amino-3,4-dimethylthieno[2,3-c]pyridazine-6-carboxylic acid”.

properties

IUPAC Name

5-amino-3,4-dimethylthieno[2,3-c]pyridazine-6-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O2S/c1-3-4(2)11-12-8-5(3)6(10)7(15-8)9(13)14/h10H2,1-2H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYQFDZJEBMHAOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=NC2=C1C(=C(S2)C(=O)O)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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